(E)-3-benzylidene-N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-2-morpholinocyclopent-1-enecarboxamide
Description
The compound (E)-3-benzylidene-N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-2-morpholinocyclopent-1-enecarboxamide is a structurally complex molecule featuring multiple pharmacologically relevant motifs:
- Morpholino ring: Improves aqueous solubility and metabolic stability.
- Substituted benzo[d][1,3]dioxol moiety: The 5,6-dichloro and trifluoromethyl substituents likely increase lipophilicity and resistance to oxidative degradation.
- Cyclopentene carboxamide backbone: Provides conformational rigidity, favoring target engagement.
Crystallographic characterization of such compounds often employs programs like SHELXL for refinement , and biological activity might be evaluated using advanced 3D cell culture platforms .
Properties
IUPAC Name |
(3E)-3-benzylidene-N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-2-morpholin-4-ylcyclopentene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2F3N2O4/c26-18-13-20-21(14-19(18)27)36-25(35-20,24(28,29)30)31-23(33)17-7-6-16(12-15-4-2-1-3-5-15)22(17)32-8-10-34-11-9-32/h1-5,12-14H,6-11H2,(H,31,33)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXABWREWFGPNN-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1=CC2=CC=CC=C2)N3CCOCC3)C(=O)NC4(OC5=CC(=C(C=C5O4)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC(=C(/C1=C/C2=CC=CC=C2)N3CCOCC3)C(=O)NC4(OC5=CC(=C(C=C5O4)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-benzylidene-N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-2-morpholinocyclopent-1-enecarboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article discusses its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a Claisen-Schmidt condensation reaction. The process includes the reaction of 7-methoxy-1-tetralone with 3,5-bis(trifluoromethyl)benzaldehyde in the presence of sodium hydroxide in methanol. The resulting product is purified through silica gel chromatography and recrystallized from dichloromethane and methanol to yield a white solid .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. Specifically, derivatives containing benzimidazole and benzothiazole nuclei have shown promising results against various cancer cell lines. For example, compounds tested on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated cytotoxic effects with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 |
| Compound 6 | HCC827 | 6.48 ± 0.11 |
| Compound 8 | NCI-H358 | 20.46 ± 8.63 |
The mechanism of action for these compounds often involves the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of NF-κB signaling pathways .
Anti-inflammatory Activity
In addition to its antitumor properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the activation of NF-κB, which is a critical factor in inflammatory responses. By down-regulating pro-inflammatory cytokines such as IL-6 and TNF-α, it may provide therapeutic benefits in treating inflammatory diseases .
Case Studies
Case Study 1: Neuroinflammation
A study focusing on neuroinflammatory conditions demonstrated that derivatives similar to this compound exhibited significant inhibition of activated microglial cells. This suggests potential applications in neurodegenerative diseases where inflammation plays a central role .
Case Study 2: Antimicrobial Properties
Another investigation evaluated the antimicrobial activity of related compounds against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that several derivatives displayed notable antibacterial effects, suggesting their utility as potential antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related molecules:
| Compound | Key Features | Inferred Properties |
|---|---|---|
| Target Compound | Benzo[d][1,3]dioxol (Cl, CF₃), morpholino, benzylidene | High lipophilicity (logP ~4.5†), potential kinase inhibition, moderate solubility |
| Compound A : Benzylidene-morpholine derivatives | Lacks benzo[d][1,3]dioxol group | Lower metabolic stability, reduced target selectivity |
| Compound B : 5,6-dichloro-benzo[d][1,3]dioxol analogs | Missing trifluoromethyl and morpholino groups | Higher solubility but reduced membrane permeability |
| Compound C : Trifluoromethyl-containing kinase inhibitors | Includes CF₃ but lacks dichloro and morpholino | Enhanced metabolic stability, moderate potency |
† Estimated using fragment-based logP calculations.
Pharmacological Insights
- Trifluoromethyl (CF₃): Compared to non-fluorinated analogues, the CF₃ group in the target compound likely enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Dichloro Substituents: The 5,6-dichloro configuration may improve halogen bonding with target proteins, a feature absent in mono-chloro derivatives.
Research Findings and Hypotheses
While specific data for the compound is unavailable in the provided sources, the following hypotheses are extrapolated from structural analogs:
Kinase Inhibition: The benzylidene and morpholino motifs resemble ATP-competitive kinase inhibitors (e.g., PI3K/mTOR inhibitors). The dichloro-CF₃ benzo[d][1,3]dioxol moiety may confer selectivity for lipid kinases.
Antimicrobial Activity : The benzo[d][1,3]dioxol scaffold is prevalent in antifungal agents (e.g., fludioxonil). The trifluoromethyl group could broaden activity against resistant strains.
Pharmacokinetics: High logP (~4.5) suggests moderate oral bioavailability, with the morpholino group mitigating excessive lipophilicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
